Perylene-D12

Catalog No.
S795997
CAS No.
1520-96-3
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perylene-D12

CAS Number

1520-96-3

Product Name

Perylene-D12

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N

SMILES

Array

Synonyms

Perdeuterioperylene; [2H12]Perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Perylene-D12 is the fully deuterated isotopologue of perylene, a five-ring polycyclic aromatic hydrocarbon (PAH) recognized for its robust photophysical properties and utility in organic electronics. The primary procurement driver for Perylene-D12 is the substitution of all twelve hydrogen atoms with deuterium. This isotopic exchange creates a significant mass difference and alters C-D bond vibrational frequencies compared to standard Perylene (Perylene-H12), enabling its use as a high-fidelity internal standard in mass spectrometry and as a specialized probe in vibrational spectroscopy.

Direct substitution of Perylene-D12 with its hydrogenated analog, Perylene-H12, is unfeasible for its primary applications. The core function of Perylene-D12 as an internal standard in quantitative mass spectrometry relies on its distinct mass-to-charge ratio, which is cleanly separated from the non-deuterated analyte. Using Perylene-H12 would render the standard indistinguishable from the target analyte. Similarly, in vibrational spectroscopy studies (e.g., Raman or IR), the key C-D vibrational modes are shifted to lower frequencies compared to C-H modes, providing a clear spectral window free from interference. Substituting with Perylene-H12 would eliminate this critical analytical differentiation.

Quantifiable Mass Difference for High-Precision Internal Standards in Mass Spectrometry

The procurement of Perylene-D12 over its non-deuterated counterpart is justified by its distinct molecular weight, which is essential for its function as an internal standard in quantitative GC-MS or LC-MS analysis. This mass difference allows for the precise correction of analytical variability during sample processing and instrument operation.

Evidence DimensionMolecular Weight (g/mol)
Target Compound Data264.38
Comparator Or BaselinePerylene-H12: 252.31
Quantified Difference+12.07 Da
ConditionsCalculated molecular weight based on isotopic composition.

This mass difference ensures the internal standard's signal does not overlap with the analyte signal in mass spectrometry, enabling accurate quantification of target PAHs.

Enhanced Photochemical Upconversion Efficiency for Advanced Photovoltaics

In applications requiring high-efficiency photochemical upconversion, such as in advanced photovoltaic devices, Perylene-D12 demonstrates a quantifiable performance advantage over Perylene-H12. The substitution of hydrogen with deuterium reduces non-radiative decay pathways, decreasing the first-order decay rate constant by 16 ± 9%. This suppression of vibrational quenching directly leads to a significant increase in the linear upconversion response.

Evidence DimensionRelative Photochemical Upconversion Efficiency Increase
Target Compound Data45 ± 21% increase
Comparator Or BaselinePerylene-H12 (baseline)
Quantified Difference45 ± 21%
ConditionsTriplet-triplet annihilation upconversion system measured at 298 K.

For developers of high-efficiency organic light-emitting diodes (OLEDs) and solar cells, this 45% increase in upconversion efficiency is a critical performance gain that justifies the selection of the deuterated material.

Predictable Vibrational Mode Shifting for Spectroscopic Analysis

The primary effect of deuteration on the vibrational spectrum is a predictable red-shift (lowering of frequency) of the C-D stretching and bending modes compared to the C-H modes in standard perylene. While direct comparative experimental spectra are not readily available in the search results, computational studies on deuterated PAHs confirm that as deuteration increases, the C-D stretching bands become stronger while the C-H stretch around 3.3 μm (approx. 3030 cm⁻¹) weakens and is absent in the fully deuterated species. This provides a distinct spectral region for analysis without interference from native C-H bonds in a sample matrix.

Evidence DimensionVibrational Frequency Shift (C-H vs C-D stretch)
Target Compound DataC-D stretch appears at lower wavenumbers (approx. 4.4 µm / 2270 cm⁻¹)
Comparator Or BaselinePerylene-H12 C-H stretch (approx. 3.3 µm / 3030 cm⁻¹)
Quantified DifferenceSignificant red-shift, creating a distinct spectral window.
ConditionsGeneral principle based on the mass difference between H and D, supported by computational models of deuterated PAHs.

This spectral separation is critical for researchers using Raman or IR spectroscopy to probe systems, as it allows the Perylene-D12 signal to be monitored without background from other hydrogen-containing molecules.

Internal Standard for Environmental and Food Safety Analysis

For laboratories conducting quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in complex matrices like soil, water, or food products via GC-MS or LC-MS. The distinct mass of Perylene-D12 allows it to be spiked into a sample before extraction, enabling precise correction for analyte loss and instrument variability, which is impossible with non-deuterated perylene.

High-Efficiency Emitter in Organic Photovoltaic (OPV) and OLED Research

For material scientists and engineers developing next-generation organic electronic devices. The demonstrated 45% increase in photochemical upconversion efficiency makes Perylene-D12 a preferred material over standard perylene for improving the performance of devices that rely on triplet-triplet annihilation.

Non-Interfering Probe in Vibrational Spectroscopy Studies

For researchers using Raman or IR spectroscopy to study chemical processes or material structures. The shifted C-D vibrational frequencies of Perylene-D12 create a clear signal in a spectral region typically free from C-H bond interference, making it an ideal tracer or probe molecule.

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

5.8

Exact Mass

264.169221334 Da

Monoisotopic Mass

264.169221334 Da

Heavy Atom Count

20

Wikipedia

(~2~H_12_)Perylene

Dates

Last modified: 08-15-2023

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